molecular formula C13H17ClO4 B13415077 (S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester

(S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester

Cat. No.: B13415077
M. Wt: 272.72 g/mol
InChI Key: CYRIFACKLOAFIC-NSHDSACASA-N
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Description

(alphaS)-2-Chloro-alpha-(1-methoxy-1-methylethoxy)-benzeneacetic Acid Methyl Ester is an organic compound with a complex structure. It is characterized by the presence of a chloro group, a methoxy group, and a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS)-2-Chloro-alpha-(1-methoxy-1-methylethoxy)-benzeneacetic Acid Methyl Ester typically involves multiple steps, including the introduction of the chloro and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(alphaS)-2-Chloro-alpha-(1-methoxy-1-methylethoxy)-benzeneacetic Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Methoxyethane: A colorless gaseous ether with similar functional groups.

    Ethane, 1-ethoxy-1-methoxy-: Another compound with comparable structural features.

Uniqueness

(alphaS)-2-Chloro-alpha-(1-methoxy-1-methylethoxy)-benzeneacetic Acid Methyl Ester stands out due to its unique combination of functional groups, which confer specific reactivity and applications not found in other similar compounds.

Properties

Molecular Formula

C13H17ClO4

Molecular Weight

272.72 g/mol

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)acetate

InChI

InChI=1S/C13H17ClO4/c1-13(2,17-4)18-11(12(15)16-3)9-7-5-6-8-10(9)14/h5-8,11H,1-4H3/t11-/m0/s1

InChI Key

CYRIFACKLOAFIC-NSHDSACASA-N

Isomeric SMILES

CC(C)(OC)O[C@@H](C1=CC=CC=C1Cl)C(=O)OC

Canonical SMILES

CC(C)(OC)OC(C1=CC=CC=C1Cl)C(=O)OC

Origin of Product

United States

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